Diallylmelamine

Catalog No.
S592587
CAS No.
91-77-0
M.F
C9H14N6
M. Wt
206.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallylmelamine

CAS Number

91-77-0

Product Name

Diallylmelamine

IUPAC Name

2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

InChI

InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14)

InChI Key

ROHTVIURAJBDES-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)N)N

Synonyms

N,N-DAM, N,N-diallylmelamine, N,N-diallylmelamine hydrochloride, U 7720, U-7720

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)N)N

Crosslinking Agent in Polymer Chemistry

DAM's primary function in scientific research lies in its ability to crosslink polymers. This process creates a network structure within the polymer, enhancing its mechanical properties like strength, stiffness, and thermal stability.

Studies have explored DAM's effectiveness as a crosslinker for various polymers, including:

  • Epoxy Resins: DAM has been investigated for its ability to improve the thermal and mechanical properties of epoxy resins used in composite materials. Research suggests DAM-crosslinked epoxies exhibit enhanced mechanical strength and resistance to high temperatures compared to non-crosslinked systems.
  • Polyurethanes: DAM can be used as a crosslinking agent for polyurethanes, leading to improved mechanical properties and thermal stability. Studies have shown that DAM-crosslinked polyurethanes exhibit superior tensile strength and elasticity compared to conventionally crosslinked counterparts.
  • Biodegradable Polymers: Researchers are exploring DAM's potential for crosslinking biodegradable polymers used in various biomedical applications. Studies suggest DAM can effectively crosslink these polymers while maintaining their biodegradability, making them suitable for drug delivery and tissue engineering applications.

Other Research Applications

Beyond its role as a crosslinking agent, DAM is also being investigated for other potential research applications:

  • Flame Retardant Properties: Studies have shown that DAM can impart flame retardant properties to certain polymers. Research suggests DAM acts by releasing non-flammable gases upon exposure to heat, hindering the combustion process.
  • Anticancer Properties: Preliminary research suggests DAM might possess some anticancer properties. However, this area requires further investigation to understand its potential therapeutic effects and mechanisms of action [].

Diallylmelamine is a synthetic compound with the chemical formula C9_9H14_{14}N6_6, classified within the triazine family. It features a six-membered ring containing three nitrogen atoms, with two allyl groups (CH2_2=CH-CH2_2-) attached to two of the nitrogen atoms. This structural configuration allows for significant chemical reactivity, particularly in polymer chemistry, where it serves as a crosslinking agent to enhance the mechanical properties of polymers by creating a network structure that improves strength, stiffness, and thermal stability .

, notably in the formation of crosslinked networks. A common reaction involves its interaction with hexamethylenetetramine and allyl chloride under specific conditions, yielding diallylmelamine along with propene and ammonium chloride as by-products. The reaction can be represented as follows:

4C6H12N4+6CH2=CHCH2Cl2C9H14N6+6CH3CH=CH2+4NH4Cl4\text{C}_6\text{H}_{12}\text{N}_4+6\text{CH}_2=\text{CH}-\text{CH}_2\text{Cl}\rightarrow 2\text{C}_9\text{H}_{14}\text{N}_6+6\text{CH}_3\text{CH}=\text{CH}_2+4\text{NH}_4\text{Cl}

This reaction highlights the versatility of diallylmelamine in forming complex structures through crosslinking, which is crucial in various industrial applications.

Diallylmelamine can be synthesized through several methods, with one prominent approach being the reaction of hexamethylenetetramine with allyl chloride. This method allows for efficient production under controlled conditions. Other synthesis routes may involve variations in reactants or solvents to optimize yield and purity. The typical synthesis conditions include heating and the use of appropriate solvents to facilitate the reaction .

Diallylmelamine finds extensive use in various fields:

  • Polymer Chemistry: It acts primarily as a crosslinking agent, enhancing the mechanical properties of polymers used in coatings, adhesives, and composites.
  • Material Science: Its ability to form stable networks makes it valuable in developing thermosetting resins.
  • Agriculture: Investigations into its potential as a slow-release fertilizer have been conducted due to its nitrogen content.
  • Pharmaceuticals: Although still under research, its structural characteristics suggest possible applications in drug formulation .

Interaction studies involving diallylmelamine focus on its reactivity with other compounds during polymerization processes. These studies often examine how diallylmelamine interacts with various monomers and initiators to form stable crosslinked structures. The results indicate that its presence significantly alters the physical properties of resulting materials, such as thermal stability and mechanical strength .

Several compounds share structural similarities with diallylmelamine, each exhibiting unique characteristics:

Compound NameChemical FormulaKey Features
HexamethylenetetramineC6_6H12_{12}N4_4A precursor for synthesizing diallylmelamine; used in resins and explosives.
MelamineC3_3H6_6N6_6A widely used compound in plastics; lacks allyl groups but shares nitrogen-rich structure.
DiallylamineC6_6H11_11NAn amine compound that serves as a polymer monomer; reactive but does not form triazine structures.
2,4-Diamino-6-diallylamino-1,3,5-triazineC9_9H14_{14}N6_6Similar structure with additional amino groups; potential for different biological activities .

Diallylmelamine's unique combination of allyl groups within a triazine framework distinguishes it from these similar compounds, particularly in its application as a crosslinking agent.

XLogP3

1

UNII

LGB76HFI14

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

91-77-0

Wikipedia

Diallylmelamine

General Manufacturing Information

1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl-: ACTIVE

Dates

Last modified: 08-15-2023

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